Panobinostat-d4 (hydrochloride)
CAS No.:
Cat. No.: VC16654217
Molecular Formula: C21H24ClN3O2
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24ClN3O2 |
|---|---|
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | (E)-N-hydroxy-3-[2,3,5,6-tetradeuterio-4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;hydrochloride |
| Standard InChI | InChI=1S/C21H23N3O2.ClH/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);1H/b11-10+;/i6D,7D,8D,9D; |
| Standard InChI Key | UPWMDRRETYJAKD-XYPHOAQUSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1CNCCC2=C(NC3=CC=CC=C32)C)[2H])[2H])/C=C/C(=O)NO)[2H].Cl |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.Cl |
Introduction
Chemical and Structural Properties of Panobinostat-d4 (Hydrochloride)
Molecular Characteristics
Panobinostat-d4 (hydrochloride) possesses the molecular formula C21H19D4N3O2- HCl and a molecular weight of 389.9 g/mol . The compound features four deuterium atoms substituted at the phenyl-d4 position, which minimally alters its physicochemical properties compared to non-deuterated panobinostat while providing a distinct mass signature for analytical differentiation (Table 1).
Table 1: Comparative Molecular Properties of Panobinostat and Panobinostat-d4
Synthesis and Deuterium Labeling
While synthetic details for Panobinostat-d4 are proprietary, its preparation likely involves deuteration at the 4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl moiety. Deuterium incorporation is achieved via catalytic exchange or customized synthetic routes using deuterated precursors, ensuring isotopic purity ≥99% . The hydrochloride salt form enhances solubility in aqueous matrices, critical for its role in liquid chromatography-mass spectrometry (LC-MS) workflows.
Analytical Applications in Mass Spectrometry
Role as an Internal Standard
Panobinostat-d4 is indispensable in quantifying panobinostat in biological samples due to its near-identical chromatographic behavior and ionization efficiency. By co-eluting with the analyte, it corrects for variability in sample preparation and instrument response . For example, in a murine pharmacokinetic study, Panobinostat-d4 enabled precise measurement of panobinostat concentrations as low as 1 nM in plasma and brain homogenates .
LC-MS/MS Methodologies
A validated LC-MS/MS assay utilizing Panobinostat-d4 involves:
-
Protein Precipitation: Acetonitrile extraction with 10 ng Panobinostat-d4 added to plasma or tissue lysates.
-
Chromatography: Reverse-phase separation using a YMC-PACK ODS-AM column (35 × 2.0 mm) with 0.1% formic acid in water/acetonitrile .
-
Detection: Multiple reaction monitoring (MRM) transitions at m/z 349.1 → 189.1 (panobinostat) and m/z 353.1 → 193.1 (Panobinostat-d4) .
This method achieves inter-day precision <15% and accuracy >85%, even in matrices with high lipid content .
Pharmacokinetic and Stability Studies
Interspecies Metabolic Stability
Panobinostat exhibits marked interspecies differences in metabolic stability, complicating translational research. In vitro studies show:
-
Human Plasma: Panobinostat remains stable (>90% intact after 24 hours at 37°C) .
-
Mouse Plasma: Rapid degradation (t1/2 < 2 hours) due to carboxylesterase activity .
Table 2: In Vitro Stability of Panobinostat Across Species
| Species | Matrix | Degradation Rate (37°C) | Key Enzyme Involved |
|---|---|---|---|
| Human | Plasma | Negligible | None |
| Mouse (FVB) | Plasma | t1/2 = 1.8 hours | Carboxylesterase |
| Rat | Plasma | Moderate | Esterases |
Panobinostat-d4’s stability under these conditions ensures reliable normalization, even when the analyte undergoes degradation .
CNS Penetration and Protein Binding
In vivo murine studies reveal panobinostat’s limited blood-brain barrier (BBB) penetration, with unbound brain-to-plasma ratios (Kp,uu) of 0.04–0.12 . Panobinostat-d4 facilitates accurate measurement of these low concentrations, accounting for:
-
High Protein Binding: Unbound fractions of 4.16% in brain tissue .
-
Residual Blood Contamination: Blood-to-plasma ratio of 2.17 necessitates correction using the internal standard .
Implications for Preclinical and Clinical Research
Advancing HDAC Inhibitor Therapeutics
Panobinostat-d4-supported assays have informed clinical dosing regimens for multiple myeloma, where panobinostat’s half-life (31 hours) and bioavailability (21%) necessitate precise therapeutic drug monitoring . Future applications may include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume